molecular formula C23H21ClN2O5 B5185388 4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide

4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide

Cat. No.: B5185388
M. Wt: 440.9 g/mol
InChI Key: HBPOAHDMQOIWNN-UNOMPAQXSA-N
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Description

This compound is a benzamide derivative featuring a chloro-substituted aromatic ring, a vinyl linker with a 3,4-dimethoxyphenyl group, and a 2-furylmethyl-substituted carbamoyl moiety. The presence of electron-donating methoxy groups and electron-withdrawing chloro substituents may influence its electronic properties and bioavailability .

Properties

IUPAC Name

4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-29-20-10-5-15(13-21(20)30-2)12-19(23(28)25-14-18-4-3-11-31-18)26-22(27)16-6-8-17(24)9-7-16/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPOAHDMQOIWNN-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C(=O)NCC2=CC=CO2)\NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H25ClN2O4
  • Molecular Weight : 442.91 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The following table summarizes key findings related to its antiproliferative effects:

StudyCancer Cell LineIC50 (μM)Mechanism of Action
Study 1HepG2 (liver cancer)1.30Induction of apoptosis and G2/M phase arrest
Study 2A2780 (ovarian cancer)2.66HDAC inhibition leading to cell cycle arrest
Study 3MCF-7 (breast cancer)5.00Inhibition of cell proliferation via apoptosis

The proposed mechanism of action for this compound involves:

  • Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit HDAC enzymes, which play a crucial role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound may promote acetylation of histones, leading to altered gene expression favoring apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in various cancer cell lines, effectively halting their progression and promoting cell death through apoptosis .

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies :
    • A study demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of HepG2 cell growth, with an IC50 value indicating potent activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
  • In Vivo Studies :
    • In xenograft models, the compound exhibited substantial tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in solid tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

  • 4-Chloro-N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(1H-Imidazol-1-yl)Propyl]Amino}Carbonyl)Ethenyl]Benzamide Structural Difference: Replaces the 2-furylmethyl group with a 3-(1H-imidazol-1-yl)propyl chain. The molecular weight increases to 468.94 g/mol, which may affect permeability compared to the target compound (lower MW) . Synthesis: Similar dehydrosulfurization methods (e.g., DCC or I₂/Et₃N) could apply, as seen in analogous benzamide derivatives .
  • N-(2-(4-Cl-Ph)-1-(((3-Pyridinylmethyl)Amino)Carbonyl)Vinyl)-4-Methoxybenzamide Structural Difference: Substitutes the furylmethyl group with a pyridinylmethyl chain and replaces the chloro-benzamide with a 4-methoxybenzamide. Impact: The pyridine moiety enhances solubility in polar solvents and may improve binding to targets like ACE2 (docking scores: ~-5.51 kcal/mol). The methoxy group reduces steric hindrance compared to chloro .

Backbone and Functional Group Modifications

  • 4-Chloro-N-[2-(3,4-Dimethoxyphenyl)Ethyl]-N-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Benzamide Structural Difference: Incorporates a pyrrolidinone ring and fluorophenyl group, increasing complexity (C₂₇H₂₄ClFN₂O₅). This compound is used in high-throughput screening for drug discovery .
  • Rip-B (N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide)

    • Structural Difference : Lacks the vinyl and carbamoyl groups, simplifying the structure.
    • Impact : Reduced molecular complexity may lower biological activity but improve synthetic accessibility (80% yield via benzoyl chloride reaction) .

Docking and Target Interactions

  • Compounds with 3,4-dimethoxyphenyl groups (e.g., ACE2 inhibitors) exhibit docking scores around -5.51 kcal/mol, suggesting moderate affinity. The target compound’s furylmethyl group may enhance interactions with hydrophobic pockets in proteins .

Crystallographic and Stability Data

  • Halogen and Methoxy Effects : Chloro and methoxy substituents influence crystal packing via halogen bonding and π-π stacking, as seen in 4-bromo-N-(2-nitrophenyl)benzamide derivatives .
  • Hydrogen Bonding : The carbamoyl group in the target compound can form hydrogen bonds, similar to sulfonamide analogs studied in crystallographic reports .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₃H₂₂ClN₃O₅ 467.89 2-Furylmethyl, 3,4-dimethoxyphenyl Moderate lipophilicity, H-bonding
4-Chloro-N-(3-imidazole propyl derivative) C₂₄H₂₅ClN₄O₄ 468.94 3-(1H-imidazol-1-yl)propyl Enhanced basicity, metal binding
N-(Pyridinylmethyl)-4-methoxy derivative C₂₃H₂₀ClN₃O₃ 422.13 Pyridinylmethyl, 4-methoxy Improved solubility, ACE2 target

Table 2: Docking Scores for Related Compounds

Compound Type Target Protein Docking Score (kcal/mol) Reference
3,4-Dimethoxyphenyl derivatives ACE2 -5.51
Pyridinylmethyl analogs ACE2 -5.51 (similar range)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step process:

Acyl chloride formation : React 4-chlorobenzoic acid with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate .

Amide coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the reaction between the acyl chloride and the amine-containing fragment (e.g., 2-(3,4-dimethoxyphenyl)vinylamine derivative) .

Functionalization : Introduce the 2-furylmethyl carbamoyl group via nucleophilic substitution or reductive amination.

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for amide bond formation) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm the vinyl group geometry (Z/E) and verify methoxy substituents on the phenyl ring .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns of chlorine .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
    • Data Interpretation : Cross-reference spectral data with structurally similar benzamide derivatives (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) to validate assignments .

Q. How can researchers ensure purity and stability during storage?

  • Purity : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the compound ≥98% purity .
  • Stability : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the carbamoyl group or oxidation of the furan ring .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the compound’s biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing 3,4-dimethoxyphenyl with 3-chlorophenyl) and compare binding affinities to target receptors (e.g., kinase enzymes) via surface plasmon resonance (SPR) .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to evaluate how substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro) modulate binding pocket interactions .
    • Key Finding : Methoxy groups enhance solubility but may reduce target affinity due to steric hindrance, while chloro substituents improve lipophilicity and membrane permeability .

Q. What strategies resolve contradictions in fluorescence data reported for similar benzamide derivatives?

  • Case Study : Fluorescence intensity variations in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide were attributed to solvent polarity effects (e.g., higher intensity in DMSO vs. methanol) .
  • Resolution : Standardize solvent systems and use quinine sulfate as a reference fluorophore to calibrate spectrofluorometers. Account for pH-dependent quenching in aqueous buffers .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

ADMET Prediction : Use SwissADME to predict logP (target ≤3.5), aqueous solubility, and CYP450 inhibition risks .

MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of the compound in a lipid bilayer, focusing on furan ring flexibility and carbamoyl group hydration .

  • Outcome : Derivatives with shorter alkyl chains on the carbamoyl group show improved metabolic stability in liver microsome assays .

Notes on Evidence Utilization

  • Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Iraqi National Journal of Chemistry) and PubChem data .
  • Integrated contradictory findings (e.g., fluorescence variability) with methodological resolutions .

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